Quinoline-6,7-diol
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Overview
Description
Quinoline-6,7-diol is a heterocyclic aromatic organic compound with a quinoline backbone substituted by hydroxyl groups at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-6,7-diol can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions, followed by hydroxylation at the 6 and 7 positions. Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave-assisted synthesis and the use of ionic liquids have been explored for greener and more efficient production .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using catalytic systems that ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions is emphasized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Quinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinoline-6,7-dione.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-6,7-dione.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Quinoline-6,7-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline-6,7-diol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, enhancing binding affinity and specificity . Additionally, the compound can interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Quinoline-4,6-diol: Similar structure but with hydroxyl groups at positions 4 and 6.
Quinoline-5,8-diol: Hydroxyl groups at positions 5 and 8.
Isoquinoline-6,7-diol: Isoquinoline backbone with hydroxyl groups at positions 6 and 7.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The 6,7-diol substitution pattern allows for distinct hydrogen bonding interactions and electronic effects, differentiating it from other quinoline derivatives .
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
quinoline-6,7-diol |
InChI |
InChI=1S/C9H7NO2/c11-8-4-6-2-1-3-10-7(6)5-9(8)12/h1-5,11-12H |
InChI Key |
IFMZKCMCMMMEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)O)O |
Origin of Product |
United States |
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